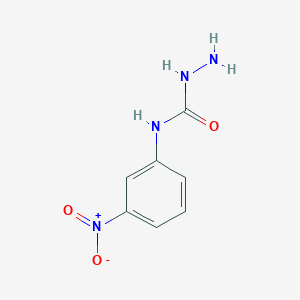
N-(3-Nitrophenyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(3-Nitrophenyl)hydrazinecarboxamide and its derivatives typically involves reactions that leverage the reactive nature of hydrazinecarboxamide groups. For instance, the title compound and related structures can be synthesized through condensation reactions involving nitro-substituted benzoyl compounds and hydrazine or hydrazine derivatives. This process often results in compounds with a planar hydrazinecarboxamide unit, which contributes to their stability and reactivity (Attia et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the near-planar configuration of the hydrazinecarboxamide N—N—C(=O)—N unit. This planarity is often slightly inclined relative to the phenyl ring plane, contributing to the overall molecular stability through intramolecular hydrogen bonding (Attia et al., 2012).
Chemical Reactions and Properties
This compound and its analogs participate in various chemical reactions, forming complex structures through reactions like cyclization and condensation. These reactions often yield products with significant biological activities and are of interest for the development of novel materials and therapeutic agents. For example, derivatives obtained from reactions involving this compound show promise in applications ranging from materials science to biomedicine (Gholivand et al., 2009).
Physical Properties Analysis
The physical properties of this compound derivatives are closely related to their molecular structure, with specific interest in their crystalline forms and hydrogen bonding patterns. These properties influence their solubility, stability, and reactivity, making them suitable for various applications in chemical synthesis and material development (Wardell et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound are dominated by the presence of the nitro group and the hydrazinecarboxamide moiety. These groups confer the compound with the ability to undergo various chemical transformations, including redox reactions, nucleophilic substitutions, and cycloadditions. The nitro group, in particular, introduces an electron-withdrawing effect that significantly affects the reactivity of the hydrazinecarboxamide group, enabling the synthesis of complex organic compounds (Badgujar et al., 2009).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : N-(3-Nitrophenyl)hydrazinecarboxamide is used in the synthesis of various compounds. For example, it's involved in the preparation of pyrazoline derivatives (Orlov et al., 1993). Another study discusses the synthesis of nitroaromatic carboxylic acids and semicarbazones, indicating the chemical's role in forming new compounds with potential biological activity (Dias et al., 2015).
Structural Studies : The compound is also important in x-ray structural studies to understand the molecular structure of synthesized compounds, as demonstrated in research analyzing the structure of pyrazoline and hydrazone derivatives (Attia et al., 2012).
Biological Applications
Antimicrobial Activity : Various derivatives of this compound are explored for their antimicrobial properties. Studies have synthesized metal complexes with this compound and tested their efficacy against bacterial and fungal strains (Garg et al., 2008).
Antioxidant Properties : Some derivatives exhibit significant antioxidant activities. This was demonstrated in a study where p-nitrophenylhydrazone derivatives were synthesized and investigated for their free radical-scavenging activity and total antioxidant activity (Yorur-Goreci et al., 2014).
Potential in Cancer Treatment : The compound has been explored in the context of cancer treatment, particularly in studies looking at the synthesis of biologically potent compounds with possible pharmacodynamic significance (Singh & Nagpal, 2005).
Chemical Analysis and Detection
Analytical Techniques : It has been used in developing methods for the detection of nitrofuran metabolites in various samples. This is crucial for ensuring food safety and detecting possible contamination (Pereira et al., 2004).
Study of Reaction Mechanisms : The compound plays a role in the study of chemical reaction mechanisms. For instance, it has been used in synthesizing polyhedral oligomeric octa(aminophenyl)silsesquioxane, helping to understand the process of nitro group reduction (Fan et al., 2012).
properties
IUPAC Name |
1-amino-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-10-7(12)9-5-2-1-3-6(4-5)11(13)14/h1-4H,8H2,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXUVXPEGALDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

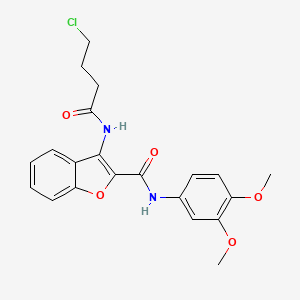


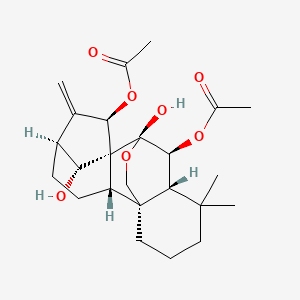
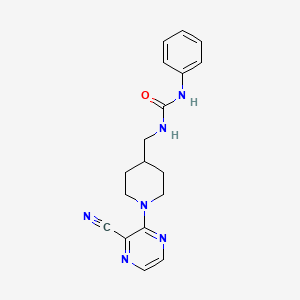
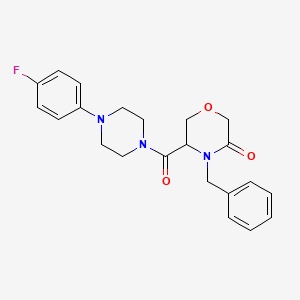
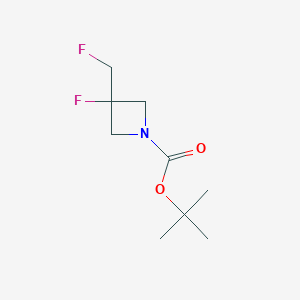
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)
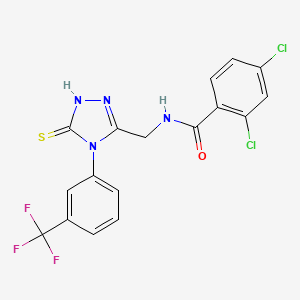
![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)